molecular formula C25H26N2O6 B15031446 Diethyl 4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B15031446
M. Wt: 450.5 g/mol
InChI Key: VYFBMOJEEZNKHX-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(propoxycarbonyl)aniline with diethyl ethoxymethylenemalonate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the quinoline core structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to prevent replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethyl and propoxycarbonyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

diethyl 4-(4-propoxycarbonylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H26N2O6/c1-4-13-33-23(28)16-7-10-18(11-8-16)27-22-19-14-17(24(29)31-5-2)9-12-21(19)26-15-20(22)25(30)32-6-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27)

InChI Key

VYFBMOJEEZNKHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

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